2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide
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Description
2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis and biological activity of compounds related to 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide. Patel and Dhameliya (2010) investigated the synthesis of similar compounds, evaluating their antibacterial and antifungal activities. These compounds demonstrated promising antibacterial properties, highlighting their potential as antimicrobials (Patel & Dhameliya, 2010).
Anti-Inflammatory and Anti-Tubercular Activities
Kalsi et al. (1990) synthesized derivatives with anti-inflammatory activity. These compounds were compared to non-steroidal anti-inflammatory drugs for their anti-inflammatory and ulcerogenic activities (Kalsi et al., 1990). In 2018, Nimbalkar et al. reported on novel derivatives synthesized for anti-tubercular activity, showing promising results against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Heterocyclic Compound Synthesis
Basheer and Rappoport (2006) studied the synthesis of heterocyclic compounds, including 1,3-thiazolidines, which are structurally related to the compound . These findings contribute to the broader understanding of the synthesis and properties of such compounds (Basheer & Rappoport, 2006).
Antimicrobial Activities
Several studies have focused on the synthesis of compounds with antimicrobial properties. For example, Babu, Pitchumani, and Ramesh (2013) investigated β-lactam and thiazolidine-grafted compounds for their antimicrobial activities (Babu, Pitchumani, & Ramesh, 2013). Limban, Marutescu, and Chifiriuc (2011) synthesized and tested thiourea derivatives, demonstrating significant anti-pathogenic activity, especially against biofilm-forming strains (Limban, Marutescu, & Chifiriuc, 2011).
Protein Kinase Inhibition
Chekanov et al. (2014) reported the synthesis of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, identifying a potent inhibitor of human protein kinase CK2. This demonstrates the compound's relevance in the context of enzyme inhibition and potential therapeutic applications (Chekanov et al., 2014).
Properties
IUPAC Name |
2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-7-8-13(20-9-4-10-24(20,22)23)11-16(12)19-17(21)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYUHDYAHKHLNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.